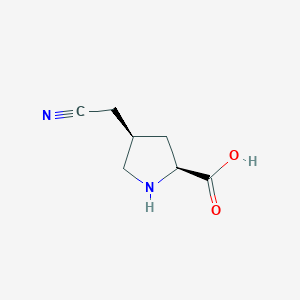

L-Proline, 4-(cyanomethyl)-, cis-

Description

cis-4-Hydroxy-L-proline ((2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, CAS 618-27-9) is a non-proteinogenic amino acid derivative of L-proline, featuring a hydroxyl group at the C4 position in the cis configuration relative to the carboxylic acid group at C2 . This stereochemical arrangement (2S,4S) distinguishes it from trans-4-hydroxy-L-proline (2S,4R), which has distinct conformational and functional properties.

Properties

CAS No. |

119595-96-9 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(2S,4R)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6-/m0/s1 |

InChI Key |

YFPQAWJWVOEVHN-WDSKDSINSA-N |

SMILES |

C1C(CNC1C(=O)O)CC#N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CC#N |

Canonical SMILES |

C1C(CNC1C(=O)O)CC#N |

Synonyms |

L-Proline, 4-(cyanomethyl)-, cis- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Differences

The stereochemical orientation (cis vs. trans) and electronic nature of the C4 substituent critically influence molecular conformation and functionality:

Catalytic Activity in Aldol Reactions

- L-Proline : Relies on carboxylic acid-mediated proton transfers for enamine catalysis .

- cis-4-Hydroxy-L-proline : Retains catalytic activity in aldol reactions but operates via an alternative pathway when incorporated into peptides. Computational studies suggest acetone self-adducts lower transition-state energy barriers, enabling stereoselectivity without direct proton donation .

- Peptide Derivatives : Hydroxyproline-containing dipeptides (e.g., Hyp-Gly-OBn) achieve moderate enantioselectivity (up to 70% ee) but require longer reaction times (24 h) compared to L-proline .

Research Findings and Implications

Conformational Studies

- Polypeptides with cis-4-hydroxy-L-proline form long nanofibers in TFE, while trans isomers or unmodified proline derivatives lack this property . This has implications for designing biomaterials with controlled morphology.

Mechanistic Insights in Catalysis

- Hydroxyproline-derived peptides bypass traditional enamine catalysis by leveraging pre-formed acetone adducts, offering a novel route for asymmetric synthesis .

Preparation Methods

Epoxide Ring-Opening Strategies

Epoxide intermediates serve as versatile precursors for introducing diverse substituents at the 4-position of proline. The bioRxiv study details the synthesis of cis-4-hydroxy-ʟ-proline via lactonization and epoxidation of protected proline derivatives (Scheme 1). Adapting this approach for cyanomethyl substitution involves:

-

Epoxide Formation :

-

Nucleophilic Ring-Opening :

-

Treatment of the epoxide with cyanide sources (e.g., KCN, TMSCN) under controlled conditions could facilitate nucleophilic attack at the 4-position.

-

Stereochemical outcomes depend on the reaction mechanism (SN2 vs. SN1). SN2 pathways favor retention of configuration, critical for maintaining cis geometry.

-

Key Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or THF.

-

Temperature: 0°C to reflux.

-

Catalysts: Lewis acids (e.g., BF3·OEt2) to enhance electrophilicity.

Example Pathway :

Direct Nucleophilic Substitution

Direct displacement of a leaving group at the 4-position offers a streamlined route:

-

Leaving Group Installation :

-

Cyanomethyl Introduction :

Challenges :

-

Competing elimination reactions under basic conditions.

-

Stereochemical inversion risks in SN2 mechanisms.

Enzymatic and Biocatalytic Methods

While enzymatic hydroxylation of proline is well-documented (e.g., L-proline cis-4-hydroxylase in Mesorhizobium loti), extending this to cyanomethylation remains unexplored. Hypothetical adaptations include:

-

Engineered Enzymes : Modifying hydroxylase active sites to accommodate cyanide donors.

-

Chemoenzymatic Cascades : Combining hydroxylation with chemical cyanation (e.g., Pd-catalyzed cross-coupling).

Advantages :

-

High enantioselectivity.

-

Mild reaction conditions.

Limitations :

Analytical Characterization

Confirming the structure and stereochemistry of cis-4-(cyanomethyl)-ʟ-proline requires:

-

NMR Spectroscopy :

-

X-ray Crystallography :

-

Definitive proof of stereochemistry via crystal structure analysis.

-

-

Chiral HPLC :

-

Enantiomeric excess determination using chiral stationary phases (e.g., Crownpak CR-I).

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.